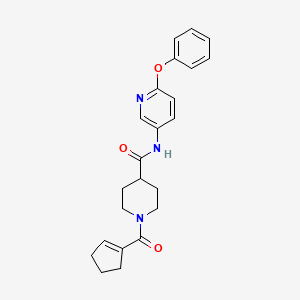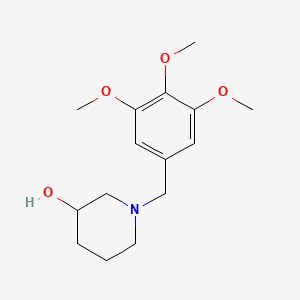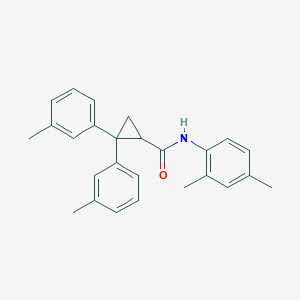![molecular formula C19H22O4 B5219982 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone, also known as EPPPE, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of aryl ketones and has been synthesized through various methods.
作用機序
The mechanism of action of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood, but studies have suggested that it may act through multiple pathways. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been shown to inhibit the activation of the NF-κB pathway, which plays a role in the production of pro-inflammatory cytokines. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to activate the Nrf2 pathway, which plays a role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to reduce the activation of microglia and protect against oxidative stress and neuronal damage.
実験室実験の利点と制限
One advantage of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. However, one limitation of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. One direction is to further investigate its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, future research could investigate the potential use of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods and has been studied for its ability to act as an anti-inflammatory agent and a neuroprotective agent. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has several biochemical and physiological effects, and its potential use in lab experiments and future directions for research make it an interesting compound to study further.
合成法
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been synthesized through various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura reaction, and the Heck reaction. The Friedel-Crafts acylation reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propionic acid in the presence of aluminum chloride as a catalyst to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. The Suzuki-Miyaura reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propenylboronic acid in the presence of palladium acetate and a base to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. The Heck reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propene in the presence of palladium acetate and a base to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone.
科学的研究の応用
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Studies have shown that 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-8-6-9-17(14-16)22-12-7-13-23-19-11-5-4-10-18(19)15(2)20/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXADAVOHDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6464488 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)

![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)